molecular formula C30H31FN4O2 B2875032 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 939244-25-4

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No. B2875032
CAS RN: 939244-25-4
M. Wt: 498.602
InChI Key: ZSYWOYFWXBWNRI-UHFFFAOYSA-N
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to the specified chemical, such as pyrazolo[1,5-a]pyridine derivatives and 1-aryl-4-(biarylmethylene)piperazines, have been synthesized through various chemical pathways, demonstrating the versatility and complexity of their synthesis. These studies not only provide insights into the synthetic strategies but also highlight the importance of structural analysis, such as X-ray diffraction, to understand their crystalline structures and molecular interactions (N. Ullah & M. Altaf, 2014)[https://consensus.app/papers/structures-1aryl4biarylmethylenepiperazines-ullah/16331a9467f75834bee1c6644546b0db/?utm_source=chatgpt].

Biological Activities and Potential Therapeutic Uses

Research has focused on understanding the biological activities of these compounds, including their potential as antitumor agents, enzyme inhibitors, and receptor antagonists. For instance, novel pyrimidinyl pyrazole derivatives have shown significant cytotoxic activity against various tumor cell lines, suggesting their potential in cancer therapy (H. Naito et al., 2005)[https://consensus.app/papers/synthesis-antitumor-activity-novel-pyrimidinyl-pyrazole-naito/40b7d777c4975070ba5987f68b59a6ef/?utm_source=chatgpt]. Similarly, piperazine-1-yl-1H-indazole derivatives have been identified as having key roles in medicinal chemistry, with docking studies indicating their potential for therapeutic applications (V. Balaraju et al., 2019)[https://consensus.app/papers/synthesis-docking-studies-fluorophenyl34pyridine2yl-balaraju/8db8e857bb2f59f1966a11eb0a45a785/?utm_source=chatgpt].

Receptor Binding and Imaging Applications

Certain derivatives have been developed for imaging dopamine D4 receptors, showcasing the compound's relevance in neuroscience research. The synthesis of these derivatives via electrophilic fluorination highlights their potential in studying dopaminergic pathways and disorders (O. Eskola et al., 2002)[https://consensus.app/papers/synthesis-34418f-eskola/f8319220917f52b7a72386da9beedc52/?utm_source=chatgpt].

properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O2/c1-21-6-8-23(9-7-21)29(34-17-15-33(16-18-34)26-12-10-24(31)11-13-26)28-27(36)19-22(2)35(30(28)37)20-25-5-3-4-14-32-25/h3-14,19,29,36H,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWOYFWXBWNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.